![molecular formula C15H17ClN2O5 B2663437 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chloro-3-nitrobenzamide CAS No. 899962-85-7](/img/structure/B2663437.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chloro-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chloro-3-nitrobenzamide: is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.4]nonane ring system fused with a 1,4-dioxane ring, and it is substituted with a 4-chloro-3-nitrobenzamide moiety. The presence of both the spirocyclic and benzamide functionalities makes this compound of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chloro-3-nitrobenzamide typically involves the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-dioxaspiro[4.4]nonane, can be synthesized from the reaction of cyclopentanone with ethylene glycol in the presence of an acid catalyst.
Attachment of the Benzamide Moiety: The spirocyclic intermediate is then reacted with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the benzamide moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group in the benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the spirocyclic ring.
Reduction: 4-chloro-3-aminobenzamide derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The unique structure of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chloro-3-nitrobenzamide makes it a potential candidate for use as a ligand in catalytic reactions.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers and resins.
Biology and Medicine:
Drug Discovery: The compound’s structural features make it a potential candidate for drug discovery and development, particularly in the design of new pharmaceuticals with specific biological activities.
Biological Probes: It can be used as a probe in biological studies to investigate various biochemical pathways and mechanisms.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chloro-3-nitrobenzamide is not well-documented. based on its structural features, it is likely to interact with specific molecular targets through various pathways:
Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in biochemical pathways.
Pathways Involved: The compound may exert its effects by modulating enzyme activity, receptor binding, or protein-protein interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
- N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide
- N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide
- N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzenesulfonamide
Comparison:
- Structural Differences: The primary differences lie in the substituents on the benzamide moiety. For example, the methoxy and ethoxy derivatives have different alkoxy groups, while the nitrobenzenesulfonamide has a sulfonamide group instead of a benzamide.
- Chemical Properties: These structural differences lead to variations in chemical reactivity, solubility, and stability.
- Applications: While all these compounds may have similar applications in research and industry, their specific uses may vary based on their unique chemical properties.
Properties
IUPAC Name |
4-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5/c16-12-4-3-10(7-13(12)18(20)21)14(19)17-8-11-9-22-15(23-11)5-1-2-6-15/h3-4,7,11H,1-2,5-6,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAJUCHDLWJODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2663354.png)
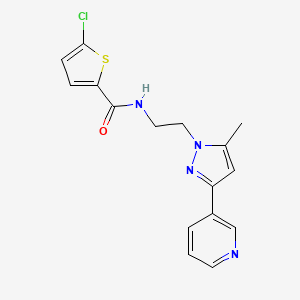
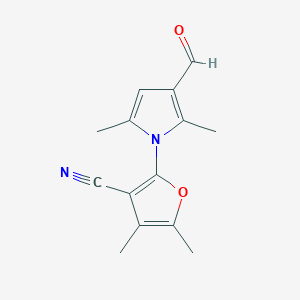
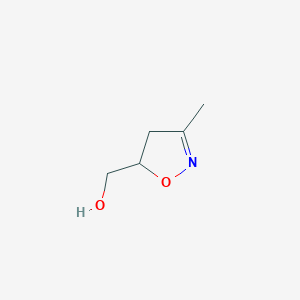
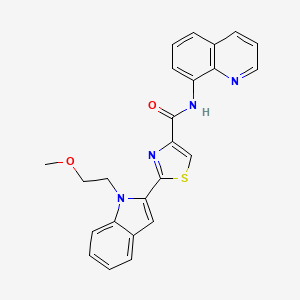
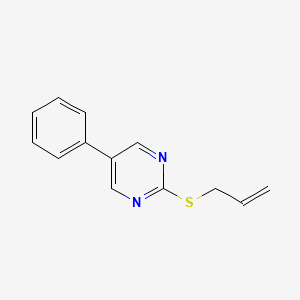
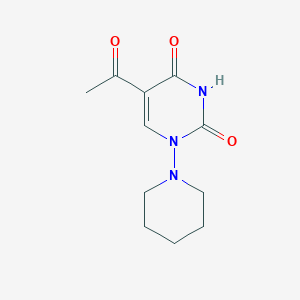

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2663366.png)
![9-(3-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2663367.png)
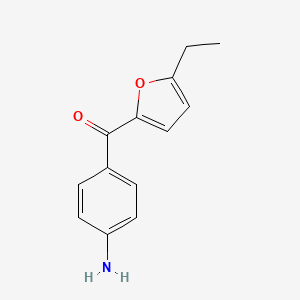
![5-cyclopropyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2663370.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2663375.png)
![4-bromo-10-(4-bromophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2663377.png)
